(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride

Nicotinic acetylcholine receptor Ligand binding Structure-activity relationship

Select this exact 3-pyridinylmethyl isomer (CAS 1049803-09-9) to maintain nAChR target engagement. The hydrochloride salt provides aqueous solubility for direct buffer dissolution without solvent optimization. Substituting the 2-pyridinyl or 4-pyridinyl positional isomer diverts pharmacology to 5-HT1A or GABA(B) receptors, respectively, invalidating cross-study comparability. With ≥5 established global vendors, procurement flexibility and competitive pricing are assured. Match your CHEMBRDG-BB 9071847 free base screening hit with this HCl salt for chemical identity continuity.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68
CAS No. 1049803-09-9
Cat. No. B2410064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride
CAS1049803-09-9
Molecular FormulaC9H15ClN2O
Molecular Weight202.68
Structural Identifiers
SMILESCOCCNCC1=CN=CC=C1.Cl
InChIInChI=1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H
InChIKeyFUWOUFRHKGTREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride CAS 1049803-09-9 | Procurement & Technical Comparison Guide


(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride (CAS 1049803-09-9) is a secondary amine hydrochloride salt featuring a 3-pyridinylmethyl core with an N-(2-methoxyethyl) substituent (C9H15ClN2O, MW 202.68). This compound is commercially available from multiple established vendors including Sigma-Aldrich/Merck , Fluorochem , and ChemBridge Corporation , primarily supplied as a research building block and screening compound for drug discovery applications. The compound exists as a white to off-white solid with reported purities ranging from 95% to 98% across suppliers .

Why 2-Pyridinyl and 4-Pyridinyl Analogs Cannot Substitute for (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride in Receptor-Targeted Research


The 3-pyridinylmethylamine scaffold is recognized as an essential structural requirement of nicotinoids for interaction with nicotinic acetylcholine receptors (nAChRs) [1]. Substitution at the 3-position of the pyridine ring confers distinct binding site discrimination properties compared to 2-pyridinyl and 4-pyridinyl positional isomers. Published structure-activity relationship (SAR) studies demonstrate that 3-pyridinylmethylamine derivatives exhibit a characteristic pattern of nAChR interaction that differs fundamentally from alternative substitution patterns [1][2]. Furthermore, the N-(2-methoxyethyl) substituent introduces specific steric and electronic properties that modulate receptor binding in ways not achievable with simpler N-alkyl or N,N-dialkyl counterparts. Consequently, substituting (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride with its 2-pyridinylmethyl analog (CAS 62402-19-1) [3] or 4-pyridinylmethyl analog (CAS 892566-41-5) is not scientifically equivalent and may produce divergent binding profiles and functional outcomes.

Quantitative Differentiation Evidence for (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride: Procurement Decision Data


N-Alkyl Chain Length Modulation of nAChR Binding Site Selectivity: 3-Pyridinylmethylamine Scaffold SAR

In the 3-pyridinylmethylamine scaffold class, increasing the N-alkyl substituent chain length alters binding site preference from the acetylcholine (ACh) orthosteric site to the noncompetitive blocker (NCB) site within the ion channel. This SAR has been quantitatively established using [3H]α-bungarotoxin (α-BGT) and [3H]phencyclidine (PCP) binding assays in both Torpedo and insect nAChR preparations [1]. The (2-methoxyethyl) substituent of the target compound occupies an intermediate position in this continuum, providing a distinct binding profile relative to N,N-dialkyl derivatives and simpler N-methyl analogs. This class-level SAR inference provides a rational basis for selecting this compound over alternative N-substituted 3-pyridinylmethylamines.

Nicotinic acetylcholine receptor Ligand binding Structure-activity relationship

Pyridine Ring Positional Isomerism Dictates Receptor Pharmacophore Compatibility: 3- vs. 2- vs. 4-Pyridinylmethyl Comparison

The 3-pyridinylmethyl moiety is established in published SAR literature as the essential structural requirement of nicotinoids for nAChR interaction [1]. This positional requirement is not shared by 2-pyridinylmethyl or 4-pyridinylmethyl isomers. The 3-pyridinyl substitution pattern enables specific hydrogen-bonding and π-π stacking interactions with conserved aromatic residues in the nAChR binding pocket that are geometrically inaccessible to the 2- and 4-pyridinyl positional isomers. 2-Pyridinylmethylamine derivatives have been primarily developed as 5-HT1A receptor agonists , while 4-pyridinylmethyl derivatives have shown distinct activity profiles at GABA(B) receptors [2], demonstrating that pyridine substitution position fundamentally redirects receptor subtype targeting.

Positional isomerism Receptor pharmacophore nAChR ligand design

Free Base vs. Hydrochloride Salt: Physicochemical Property Differentiation for Handling and Formulation

The target compound (CAS 1049803-09-9) is supplied as the hydrochloride salt, which differs fundamentally from its free base counterpart (CAS 120739-68-6) in critical physicochemical parameters. The hydrochloride salt (MW 202.68) versus free base (MW 166.22) represents an 18% increase in molecular weight [1]. More significantly, the salt form confers aqueous solubility enhancement essential for biological assay compatibility, improved solid-state stability for long-term storage, and a well-defined melting point characteristic of crystalline hydrochloride salts . These properties enable direct dissolution in aqueous buffer systems without requiring pH adjustment or co-solvent addition, which may be necessary for the free base.

Salt selection Physicochemical properties Solid-state stability

Commercial Availability and Supply Chain Differentiation: 3-Pyridinyl vs. 2-Pyridinyl vs. 4-Pyridinyl Isomers

A comparative vendor landscape analysis reveals that the 3-pyridinylmethyl isomer (target compound) is available from a broader network of established suppliers than its 2- and 4-pyridinyl positional isomers. The target compound (CAS 1049803-09-9) is stocked by Sigma-Aldrich, Fluorochem, ChemBridge, Leyan, and multiple other vendors . In contrast, the 4-pyridinylmethyl analog (CAS 892566-41-5) appears limited to fewer suppliers , while the 2-pyridinylmethyl analog (CAS 62402-19-1) has intermediate availability [1]. This broader commercial availability translates to competitive pricing, reduced lead times, and more reliable resupply for ongoing research programs.

Commercial availability Supply chain Vendor sourcing

Screening Library Inclusion: ChemBridge Diversity Library Representation

The free base form of the target compound, (2-methoxyethyl)(3-pyridinylmethyl)amine (CAS 120739-68-6), is included as CHEMBRDG-BB 9071847 in the ChemBridge screening compound collection . This inclusion in a major commercial screening library indicates that the compound has passed ChemBridge's quality control filters for drug-likeness, structural diversity, and synthetic accessibility. The compound's representation in this widely used HTS library enables direct comparison of screening results across research groups and provides a reference point for hit validation studies. By contrast, the 2-pyridinylmethyl analog (CHEMBRDG-BB 9070784) is a distinct library entry with different structural and predicted biological properties .

High-throughput screening Compound library Drug discovery

Procurement Decision Scenarios: When to Select (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride Over Positional Isomers or Free Base


Scenario 1: nAChR-Focused Drug Discovery Programs

Select this compound when your research program targets nicotinic acetylcholine receptor pharmacology. The 3-pyridinylmethyl scaffold is the established essential structural requirement for nicotinoid-nAChR interaction, as documented in published SAR studies [1]. Procurement of the 3-pyridinyl isomer is mandatory for maintaining target engagement at nAChRs; substitution with 2-pyridinyl or 4-pyridinyl analogs will redirect the compound's receptor pharmacology toward 5-HT1A serotonin receptors or GABA(B) receptors [2], respectively, fundamentally altering the biological readout and invalidating cross-study comparability.

Scenario 2: Hit Follow-Up from ChemBridge Library Screening

If your screening campaign has identified CHEMBRDG-BB 9071847 (the free base, CAS 120739-68-6) as a hit compound, procurement of the corresponding hydrochloride salt (CAS 1049803-09-9) ensures chemical identity continuity between primary screening and validation studies [1]. The hydrochloride salt form provides aqueous solubility suitable for direct dissolution in biological assay buffers, eliminating the need for solvent optimization that could introduce variability in concentration-response determinations.

Scenario 3: Structure-Activity Relationship Studies on N-Alkyl Substituent Effects

Select this compound as part of a systematic SAR series investigating the effects of N-alkyl chain length and heteroatom incorporation on nAChR binding site discrimination. The (2-methoxyethyl) substituent represents an intermediate position in the continuum between short N-alkyl (dimethyl) and long N-alkyl (di-n-butyl) substituents, which have been shown to shift binding preference from the ACh orthosteric site to the NCB ion channel site [1]. The methoxyethyl group introduces oxygen-mediated hydrogen-bonding potential absent in purely aliphatic N-alkyl chains, offering a distinct physicochemical and pharmacological profile for SAR exploration.

Scenario 4: Multi-Vendor Sourcing for Supply Chain Resilience

Prioritize this compound over the 4-pyridinylmethyl positional isomer when supply chain reliability is critical to ongoing research. The 3-pyridinylmethyl isomer (CAS 1049803-09-9) is available from ≥5 established vendors including Sigma-Aldrich, Fluorochem, and ChemBridge [1], providing procurement flexibility and competitive pricing. In contrast, the 4-pyridinylmethyl analog (CAS 892566-41-5) has more limited vendor availability [2], which may result in longer lead times and reduced negotiating leverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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